molecular formula C15H20F2N2 B6008132 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine

1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine

カタログ番号 B6008132
分子量: 266.33 g/mol
InChIキー: BHWOEFPKJKNIIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.

作用機序

1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA transaminase, 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to increasing GABA levels in the brain, 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has been shown to increase the expression of GABA receptors and reduce the expression of glutamate receptors, which are involved in excitatory neurotransmission. 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.

実験室実験の利点と制限

One advantage of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine is also orally bioavailable and has good pharmacokinetic properties, making it suitable for use in animal models and potentially in human clinical trials. However, one limitation of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for research on 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine. One area of interest is the use of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine in combination with other drugs or therapies for the treatment of neurological disorders. Another area of interest is the development of longer-acting formulations of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine to reduce the need for frequent dosing. Additionally, further research is needed to determine the safety and efficacy of 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine in human clinical trials for the treatment of neurological disorders.

合成法

1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine can be synthesized using a multistep process involving the reaction of several chemical intermediates. One common method involves the reaction of 3,4-difluorophenylacetonitrile with cyclopropylmethylamine to form the intermediate 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)acetamide. This intermediate is then treated with sodium hydride and 1,3-dibromopropane to form 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine.

科学的研究の応用

1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has been extensively studied in preclinical models for the treatment of various neurological disorders. In animal models of epilepsy, 1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-3-piperidinamine has been shown to reduce seizure activity and increase the threshold for seizure induction. It has also been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of Alzheimer's disease.

特性

IUPAC Name

1-(cyclopropylmethyl)-N-(3,4-difluorophenyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2/c16-14-6-5-12(8-15(14)17)18-13-2-1-7-19(10-13)9-11-3-4-11/h5-6,8,11,13,18H,1-4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWOEFPKJKNIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CC2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。